(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with a bromine atom, an amino group, and a methyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Amination: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Methylation: The methyl group is added through an alkylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-(®-3-fluoro-pyrrolidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-(®-3-iodo-pyrrolidin-1-yl)-3-methyl-butan-1-one
Uniqueness
The presence of the bromine atom in (S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable for specific synthetic and research applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C9H17BrN2O |
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Molecular Weight |
249.15 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-bromopyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17BrN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
QUVORXWIPABCAI-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H](C1)Br)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)Br)N |
Origin of Product |
United States |
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